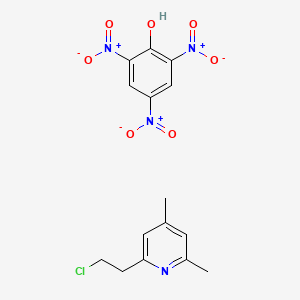
2-(2-Chloroethyl)-4,6-dimethylpyridine;2,4,6-trinitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-4,6-dimethylpyridine typically involves the alkylation of 4,6-dimethylpyridine with 2-chloroethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
For the preparation of 2,4,6-trinitrophenol, nitration of phenol is performed using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the formation of the desired trinitro compound.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
2-(2-Chloroethyl)-4,6-dimethylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
2,4,6-trinitrophenol is known for its reactivity in:
Reduction: It can be reduced to form aminophenols.
Substitution: The nitro groups can be substituted by nucleophiles under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
From 2-(2-Chloroethyl)-4,6-dimethylpyridine: Substituted pyridines, aldehydes, and carboxylic acids.
From 2,4,6-trinitrophenol: Aminophenols and other substituted phenols.
科学研究应用
2-(2-Chloroethyl)-4,6-dimethylpyridine;2,4,6-trinitrophenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research due to its ability to interact with DNA.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-Chloroethyl)-4,6-dimethylpyridine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the disruption of DNA replication. The 2,4,6-trinitrophenol component acts as a strong oxidizing agent, which can induce oxidative stress in cells and lead to cell death.
相似化合物的比较
Similar Compounds
2-Chloroethanol: Similar in structure but lacks the pyridine ring and nitro groups.
Mustard Gas (Bis(2-chloroethyl) sulfide): Shares the chloroethyl group but has a sulfur atom instead of a pyridine ring.
Tris(2-chloroethyl) phosphate: Contains chloroethyl groups but is a phosphate ester.
Uniqueness
2-(2-Chloroethyl)-4,6-dimethylpyridine;2,4,6-trinitrophenol is unique due to the combination of a pyridine derivative and a trinitrophenol moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
属性
CAS 编号 |
69603-40-3 |
|---|---|
分子式 |
C15H15ClN4O7 |
分子量 |
398.75 g/mol |
IUPAC 名称 |
2-(2-chloroethyl)-4,6-dimethylpyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H12ClN.C6H3N3O7/c1-7-5-8(2)11-9(6-7)3-4-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-6H,3-4H2,1-2H3;1-2,10H |
InChI 键 |
FLAOUUWABHTZFF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1)CCCl)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



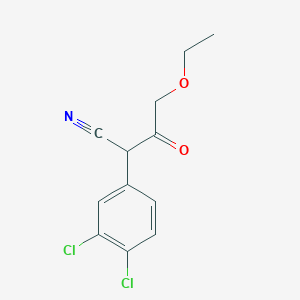

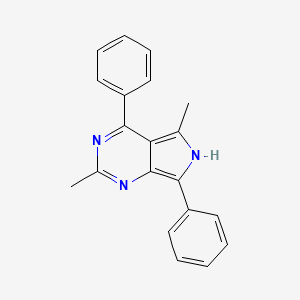
![2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14001233.png)

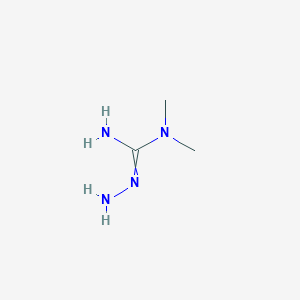


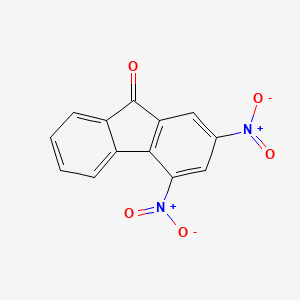
![ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol](/img/structure/B14001254.png)

![4-Thiazolecarboxamide,2-[2-(benzoylamino)ethyl]-](/img/structure/B14001268.png)
![N-tert-Butyl-2-chloro-2-(3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14001272.png)
